(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and a nitrobenzyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[(2-chlorophenyl)amino]-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and nitrobenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential as therapeutic agents. The presence of the thiazole ring and nitrobenzyl ether suggests possible interactions with biological targets.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5E)-2-[(2-chlorophenyl)amino]-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: A compound with a similar aromatic structure but different functional groups.
3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: Another thiazole derivative with different substituents.
Uniqueness
What sets (5E)-2-[(2-chlorophenyl)amino]-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both a nitrobenzyl ether and a chlorophenyl group in the same molecule is particularly noteworthy.
Properties
Molecular Formula |
C23H16ClN3O4S |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)imino-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H16ClN3O4S/c24-19-3-1-2-4-20(19)25-23-26-22(28)21(32-23)13-15-7-11-18(12-8-15)31-14-16-5-9-17(10-6-16)27(29)30/h1-13H,14H2,(H,25,26,28)/b21-13+ |
InChI Key |
MBTBHOLUWAGNEW-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/S2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])S2)Cl |
Origin of Product |
United States |
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